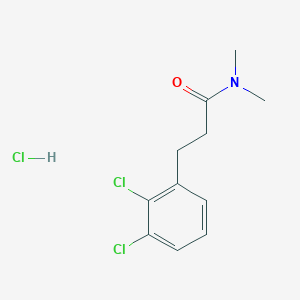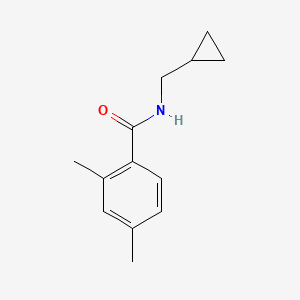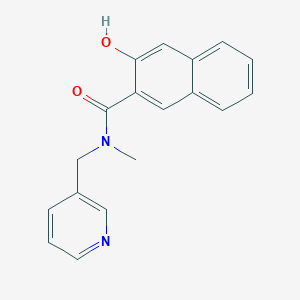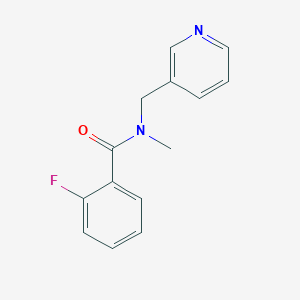
3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride, also known as DDC or Dichlorvos, is a chemical compound that has been widely used as an insecticide and acaricide. It is a colorless liquid with a pungent odor and is soluble in water and most organic solvents. The chemical formula of DDC is C8H10Cl2NO.HCl, and its molecular weight is 246.55 g/mol.
作用机制
3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride exerts its insecticidal and acaricidal effects by inhibiting AChE in the nervous system of insects and mites. This leads to the accumulation of ACh in the synaptic cleft, which overstimulates the cholinergic receptors and causes paralysis and death of the insects and mites. In mammals, 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride also inhibits AChE, but its effects are less pronounced due to the presence of other cholinesterases that can compensate for the inhibition of AChE. However, chronic exposure to 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride can lead to the accumulation of ACh in the nervous system of mammals, which can cause neurological symptoms such as tremors, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride has been shown to affect various biochemical and physiological processes in mammals. It can cause oxidative stress, DNA damage, and lipid peroxidation in various tissues, including the liver, kidney, and brain. 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride can also alter the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, leading to behavioral changes and neurological symptoms. In addition, 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride can affect the immune system by modulating the production of cytokines and chemokines.
实验室实验的优点和局限性
3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride has several advantages as a research tool. It is a potent and selective inhibitor of AChE, which makes it useful for studying the cholinergic system. 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride is also relatively inexpensive and widely available. However, 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride has several limitations as well. It is highly toxic and can cause neurological symptoms even at low doses. Chronic exposure to 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride can lead to the development of resistance in insects and mites, which limits its effectiveness as an insecticide and acaricide. In addition, 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride can affect various biochemical and physiological processes in mammals, which can complicate the interpretation of experimental results.
未来方向
Despite its limitations, 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride remains an important tool for studying the cholinergic system and its role in various physiological and pathological processes. Future research could focus on developing safer and more selective inhibitors of AChE that can be used in both laboratory and clinical settings. In addition, research could explore the potential therapeutic applications of AChE inhibitors in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, research could investigate the mechanisms underlying the toxic effects of 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride and other AChE inhibitors, with the aim of developing strategies to mitigate their adverse effects.
合成方法
3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride can be synthesized by the reaction of 2,3-dichlorophenylacetic acid with N,N-dimethylpropanamide in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride hydrochloride. The overall reaction can be represented as follows:
科学研究应用
3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride has been extensively used in scientific research as a tool to study the cholinergic system. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride increases the concentration of ACh in the synaptic cleft, leading to increased cholinergic neurotransmission. This property of 3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride has been used to study the role of cholinergic neurotransmission in various physiological and pathological processes, such as learning and memory, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c1-14(2)10(15)7-6-8-4-3-5-9(12)11(8)13;/h3-5H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRMNCUTSOIRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=C(C(=CC=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dichlorophenyl)-N,N-dimethylpropanamide;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)


![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)
![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)

![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)

